REACTION_CXSMILES
|
[CH2:1]([NH:5][CH2:6]P(O)(O)=O)[C:2]([OH:4])=[O:3].C(N)(=O)C.[C:15]([N:18]([CH2:23][C:24](O)=[O:25])[CH2:19][C:20]([OH:22])=[O:21])(=[O:17])C>>[C:2]([CH2:1][N:5]1[CH2:6][C:15](=[O:17])[N:18]([CH2:19][C:20]([OH:22])=[O:21])[CH2:23][C:24]1=[O:25])([OH:4])=[O:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)NCP(=O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N(CC(=O)O)CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is illustrated in Reaction Scheme 7 ##STR15## In general
|
Type
|
CUSTOM
|
Details
|
the sequence of reactions in Reaction Scheme 7
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CN1C(CN(C(C1)=O)CC(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |